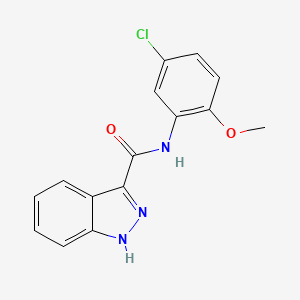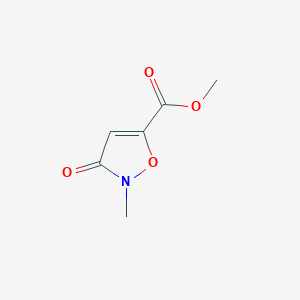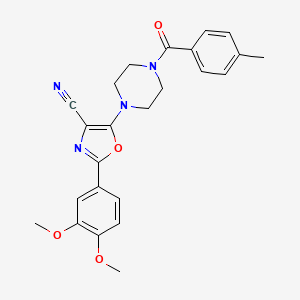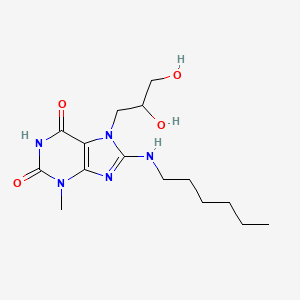
N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide” is a compound with the linear formula C14H11ClN2O4 . Another related compound is “Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester” with the formula C17H24ClNO4 .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For example, “Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester” contains a total of 47 bonds, including 23 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .
Physical and Chemical Properties Analysis
“N-(5-Chloro-2-methoxyphenyl)methanesulfonamide” has a molecular formula of C8H10ClNO3S, an average mass of 235.688 Da, and a monoisotopic mass of 235.006989 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 350.0±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
Applications De Recherche Scientifique
Selective and Reversible Monoamine Oxidase B Inhibition
Indazole and indole carboxamides, including compounds structurally similar to N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide, have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These inhibitors show promise for therapeutic applications due to their selectivity and high potency. In particular, derivatives like N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide have shown significant selectivity and potency in inhibiting MAO-B (Tzvetkov et al., 2014).
Allosteric CC-Chemokine Receptor 4 Antagonists
Another application in the realm of medicinal chemistry is the synthesis of indazole arylsulfonamides as allosteric antagonists for the human CC-chemokine receptor 4 (CCR4). These compounds, including variants of indazole carboxamides, have shown potential in modulating immune responses, with implications for treating diseases involving immune dysregulation (Procopiou et al., 2013).
Antiproliferative Activity
Research into indazole carboxamides has also uncovered their antiproliferative properties. For example, compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have demonstrated significant inhibitory activity against various cancer cell lines, highlighting their potential as antitumor agents (Lu et al., 2021).
Antidepressant Properties
There is also evidence suggesting the role of certain indazole derivatives as antidepressants. For instance, the synthesis and pharmacological evaluation of specific indazole compounds have shown potential as 5-HT3 receptor antagonists with antidepressant-like activity (Mahesh et al., 2011).
Corrosion Inhibition
Outside of the pharmaceutical field, indazole derivatives have been investigated for their role in corrosion inhibition. For example, compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for their effectiveness in inhibiting acidic corrosion of mild steel, demonstrating the versatility of indazole carboxamides in industrial applications (Bentiss et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-13-7-6-9(16)8-12(13)17-15(20)14-10-4-2-3-5-11(10)18-19-14/h2-8H,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHRDQJNCRXVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2888295.png)



![5-methyl-2-[3-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888302.png)


![N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2888305.png)

![8-(tert-butyl)-N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888312.png)
![N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2888313.png)

![N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2888317.png)
![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/no-structure.png)
